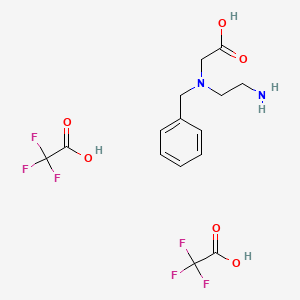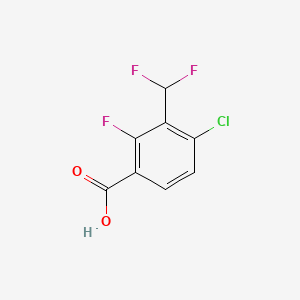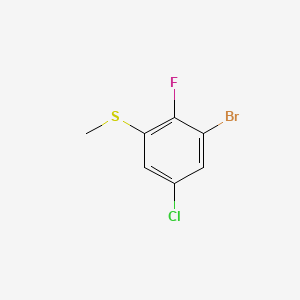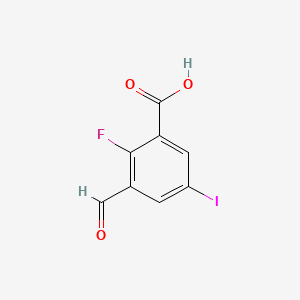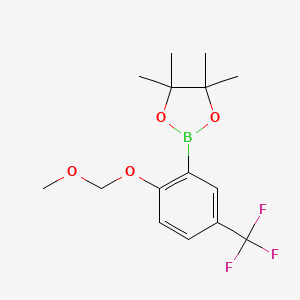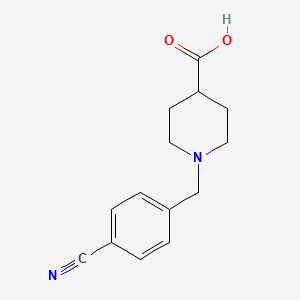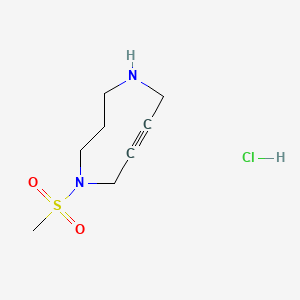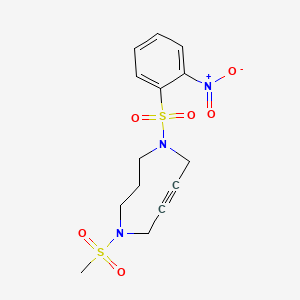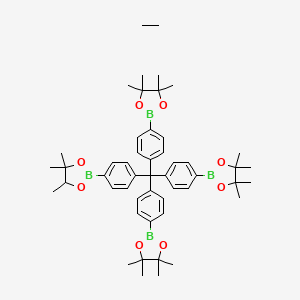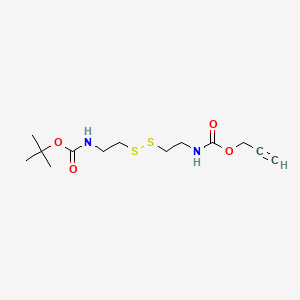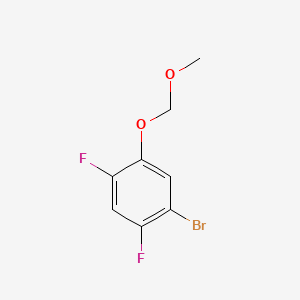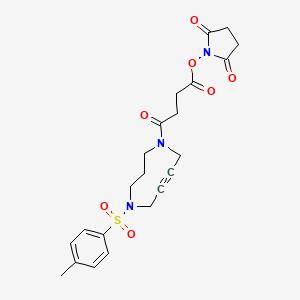
DACN(Tos,Suc-NHS)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DACN(Tos,Suc-NHS) is a click chemistry reagent containing a cyclic alkyne group. It is primarily used for research purposes, particularly in the synthesis of artificial hybrid biomolecules. The compound is known for its high reactivity towards cycloaddition reactions due to its unique bent structure.
Mechanism of Action
Target of Action
DACN(Tos,Suc-NHS) is a click chemistry reagent . The primary targets of DACN(Tos,Suc-NHS) are biomolecules that it labels and cross-links. The compound’s role is to act as a molecular connector, facilitating the synthesis of artificial hybrid biomolecules .
Mode of Action
DACN(Tos,Suc-NHS) contains a cyclic alkyne group . This structure allows DACN(Tos,Suc-NHS) to exhibit high reactivity towards cycloaddition reactions. The compound connects to a corresponding molecule via the NHS ester or maleimide unit, followed by connection to a corresponding azido-containing molecule via the DACN unit by copper-free-alkyne-azide-cycloaddition .
Biochemical Pathways
The biochemical pathways affected by DACN(Tos,Suc-NHS) are those involved in the synthesis of artificial hybrid biomolecules . The compound’s action can influence the structure and function of these biomolecules, potentially affecting downstream effects such as cellular processes or interactions with other molecules.
Result of Action
The result of DACN(Tos,Suc-NHS)'s action is the formation of artificial hybrid biomolecules . These biomolecules can have a variety of molecular and cellular effects, depending on their specific structures and functions.
Action Environment
The action of DACN(Tos,Suc-NHS) can be influenced by various environmental factors. For example, the efficiency of the cycloaddition reactions it participates in can be affected by factors such as temperature and the presence of other chemicals. .
Biochemical Analysis
Biochemical Properties
DACN(Tos,Suc-NHS) plays a significant role in biochemical reactions due to its high reactivity towards cycloaddition reactions. This reactivity is attributed to the unique bent structure of the alkyne moiety within the ring. The reactivity of an alkyne heavily depends on the electronic and steric characteristics of the substituents as well as structural strain.
Molecular Mechanism
DACN(Tos,Suc-NHS) exerts its effects at the molecular level through its high reactivity towards cycloaddition reactions. This allows DACN(Tos,Suc-NHS) to connect to corresponding molecules via the NHS ester or maleimide unit, followed by connection to a corresponding azido-containing molecule via the DACN unit by copper-free-alkyne-azide-cycloaddition .
Preparation Methods
The synthesis of DACN(Tos,Suc-NHS) can be achieved through a two-step reaction process. The first step involves the synthesis of Tosylated DACN, followed by the reaction of Tosylated DACN with Succinimidyl N-hydroxysuccinimide (NHS) to form DACN(Tos,Suc-NHS). The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and reactivity of the intermediates and final product.
Chemical Reactions Analysis
DACN(Tos,Suc-NHS) is known for its high reactivity towards cycloaddition reactions. This is due to the unique bent structure of the alkyne moiety within the ring. The compound undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are commonly used for molecular conjugation in various fields . The major products formed from these reactions are typically stable conjugates that can be used for further applications .
Scientific Research Applications
DACN(Tos,Suc-NHS) has been studied in several scientific research applications. It has been used as an inhibitor of histone deacetylase (HDAC), a key enzyme involved in the regulation of gene expression and implicated in the development of cancer. Additionally, DACN(Tos,Suc-NHS) has been studied for its potential to inhibit the growth of cancer cells, reduce inflammation, and act as an anti-fungal agent. The compound’s ability to label and cross-link biomolecules makes it a valuable tool in the synthesis of artificial hybrid biomolecules .
Comparison with Similar Compounds
DACN(Tos,Suc-NHS) is unique due to its high thermal and chemical stability along with its comparable click reactivity . Similar compounds include other substituted 4,8-diazacyclononynes, such as N,N’-bis(p-toluenesulfonyl)-4,8-diazacyclononyne . These compounds also possess high reactivity towards cycloaddition reactions but may differ in their stability and specific applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-17-5-7-18(8-6-17)33(30,31)24-15-3-2-13-23(14-4-16-24)19(26)11-12-22(29)32-25-20(27)9-10-21(25)28/h5-8H,4,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMHCPCWLSQNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCC(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
